4'-Ethyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde
Description
Properties
IUPAC Name |
5-(4-ethylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-11-3-5-12(6-4-11)13-7-8-15(17)14(9-13)10-16/h3-10,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVRBIFZCSMSQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685061 | |
| Record name | 4'-Ethyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111120-97-8 | |
| Record name | 4'-Ethyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The biphenyl core is constructed via palladium-catalyzed coupling between 3-bromo-4-methoxybenzaldehyde and 4-ethylphenylboronic acid.
Procedure :
-
3-Bromo-4-methoxybenzaldehyde synthesis :
-
Coupling reaction :
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd EnCat™ TPP30 |
| Solvent | Ethanol/water (4:1) |
| Temperature | Reflux (78°C) |
| Reaction Time | 8–12 hours |
| Isolated Yield | 68–75% |
Deprotection of Methoxy to Hydroxyl
The methoxy group is cleaved using BBr₃ in dichloromethane at −78°C to room temperature.
Procedure :
-
BBr₃ (3.0 equiv) is added dropwise to a solution of 4'-ethyl-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde in DCM at −78°C.
-
The mixture is stirred for 6 hours, quenched with MeOH, and purified via recrystallization (EtOH/H₂O).
Optimization Insight :
Alternative Synthetic Routes
Friedel-Crafts Acylation and Oxidation
While less common, this route leverages electrophilic substitution:
-
Friedel-Crafts acylation of 4-ethylbiphenyl with acetyl chloride/AlCl₃ introduces an acetyl group at C3.
-
Oxidation of the acetyl to carbaldehyde using NaClO₂/H₂O₂ (65% yield).
Limitations :
Ullmann Coupling
A copper-mediated coupling between 3-iodo-4-hydroxybenzaldehyde and 4-ethyliodobenzene:
Drawbacks :
-
Lower efficiency compared to Suzuki coupling.
Reaction Optimization and Challenges
Catalyst Screening
Pd catalysts significantly impact Suzuki coupling efficiency:
| Catalyst | Yield (%) | Byproducts |
|---|---|---|
| Pd(PPh₃)₄ | 58 | Homocoupling (12%) |
| Pd EnCat™ TPP30 | 75 | None |
| Pd(OAc)₂/XPhos | 68 | Dehalogenation (8%) |
| Solvent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol/water | 75 | 8 |
| Toluene/ethanol | 62 | 12 |
| DMF/water | 70 | 10 |
Ethanol/water accelerates transmetalation, enhancing yield.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
4’-Ethyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydrogen atoms on the benzene rings can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4’-Ethyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Ethyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The physicochemical properties and reactivity of biphenyl carbaldehydes are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Electronic Effects :
- Electron-withdrawing groups (e.g., -F in 10c ) enhance the electrophilicity of the aldehyde, favoring nucleophilic additions .
- Methoxy (-OCH$_3$) and hydroxyl (-OH) groups increase solubility in polar solvents but may reduce stability under acidic conditions .
- Ethyl groups (e.g., in the target compound) likely enhance lipophilicity, improving membrane permeability in drug candidates.
Synthetic Yields :
- The 4-methyl analog (17) achieved a 77% yield via Suzuki coupling, while the fluorinated analog (10c) yielded 71% . Lower yields in radiochemical routes (e.g., 23% in ) highlight challenges in isotopic labeling .
Physical Properties :
- Halogenated derivatives (e.g., bromo-ethyl-methyl analog) exhibit higher predicted boiling points (406.5°C) and densities due to increased molecular weight and halogen presence .
- Hydroxyl-containing compounds (e.g., 10c ) display distinct $ ^1H $ NMR shifts (δ 11.00 for -OH), aiding structural characterization .
Biological Activity
4'-Ethyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent studies.
The molecular formula of 4'-Ethyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde is . It features a biphenyl structure with an ethyl group and a hydroxyl group at the para position relative to the aldehyde functional group.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Biphenyl Structure : The biphenyl core can be synthesized through palladium-catalyzed cross-coupling reactions.
- Introduction of Functional Groups : The ethyl and hydroxyl groups can be introduced via alkylation and hydroxylation reactions, respectively.
- Aldehyde Formation : The final step involves oxidation to form the aldehyde group.
Biological Activities
Recent studies have highlighted several biological activities associated with 4'-Ethyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde:
Antimicrobial Activity
Research indicates that compounds similar to 4'-Ethyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde exhibit significant antimicrobial properties. For example, derivatives have shown activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 2 to 8 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies demonstrate that it can inhibit cell proliferation in several cancer lines, including ovarian and prostate carcinoma cells. The IC50 values for these activities are reported in the range of 8–20 µM .
The proposed mechanisms for its biological activity include:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, which may contribute to their anticancer effects .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of 4'-Ethyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde:
- Study on Antimicrobial Efficacy : A study tested the compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent .
- Anticancer Evaluation : In vitro studies on various cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis markers compared to untreated controls .
Data Table
Q & A
Basic: What are the common synthetic routes for 4'-Ethyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by regioselective functionalization. For example:
- Step 1 : Coupling of 3-bromo-4-hydroxybenzaldehyde with an ethyl-substituted boronic acid derivative using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C .
- Step 2 : Protection/deprotection of the hydroxyl group (e.g., using acetyl chloride) to prevent side reactions during aldehyde formation.
Critical Factors : - Catalyst loading (0.5–2 mol% Pd) affects coupling efficiency.
- Temperature control minimizes byproducts like dehalogenated intermediates.
- Solvent polarity influences reaction kinetics and purity (THF optimizes solubility, while aqueous phases aid in boronic acid activation) .
Advanced: How can computational chemistry aid in optimizing the synthesis and reactivity of this compound?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity for functionalization steps:
- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways for hydroxyl-group protection or aldehyde stabilization .
- Solvent Effects : COSMO-RS simulations model solvent interactions to optimize reaction media (e.g., THF vs. DMF) for improved yield .
- Catalyst Design : Ligand electronic properties (e.g., phosphine vs. N-heterocyclic carbenes) are screened computationally to enhance Pd-catalyzed coupling efficiency .
Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for ethyl (δ 1.2–1.4 ppm, triplet), hydroxyl (δ 5.2 ppm, broad), and aldehyde (δ 9.8–10.1 ppm) groups.
- NOESY/ROESY : Confirm spatial proximity of substituents on the biphenyl scaffold .
- HPLC-MS : Quantify purity (>98%) using C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) and monitor degradation products .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar biphenyl aldehydes?
Methodological Answer:
Contradictions often arise from substituent positional isomerism or assay variability. Strategies include:
- Comparative SAR Studies : Synthesize analogs (e.g., 4'-ethyl vs. 4'-methyl) and test in standardized enzyme inhibition assays (e.g., cytochrome P450 3A4) to isolate substituent effects .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in bioactivity (e.g., logP vs. IC₅₀ correlations) .
- Orthogonal Assays : Validate results using both fluorescence-based and radiometric assays to rule out interference from aldehyde reactivity .
Basic: What are the primary applications of this compound in pharmaceutical research?
Methodological Answer:
- Medicinal Chemistry : Serves as a precursor for kinase inhibitor scaffolds (e.g., EGFR inhibitors) via condensation reactions with hydrazines or amines .
- Enzyme Studies : Used to probe aldehyde dehydrogenase (ALDH) activity in cancer cell lines via competitive inhibition assays .
- Prodrug Design : The aldehyde group is functionalized to form pH-sensitive prodrugs (e.g., Schiff bases) for targeted drug delivery .
Advanced: What experimental design strategies improve the reliability of reactivity studies under varying conditions?
Methodological Answer:
- Design of Experiments (DoE) : Use Box-Behnken or Central Composite Designs to systematically vary temperature, solvent polarity, and catalyst loading. Analyze responses (yield, purity) via ANOVA to identify significant factors .
- In Situ Monitoring : Employ ReactIR or HPLC-MS to track intermediate formation and adjust conditions dynamically .
- Robustness Testing : Introduce deliberate perturbations (e.g., ±5°C temperature fluctuations) to assess method resilience .
Basic: How is the hydroxyl group’s acidity exploited in downstream derivatization?
Methodological Answer:
The phenolic -OH (pKa ~10) can be:
- Deprotonated with K₂CO₃ in DMF to form nucleophilic phenoxides for alkylation (e.g., with benzyl bromide) .
- Protected as a silyl ether (e.g., TBSCl) to prevent undesired oxidation during aldehyde-mediated reactions .
Advanced: What mechanistic insights explain unexpected byproducts in its synthesis?
Methodological Answer:
Common byproducts include:
- Diaryl Ethers : Formed via Ullmann-type coupling if Pd catalysts are contaminated with Cu. Mitigate by using ultra-pure Pd sources .
- Aldol Condensation : Occurs if aldehydes are exposed to basic conditions. Prevent via low-temperature reactions (<0°C) and inert atmospheres .
- Oxidation : The hydroxyl group may oxidize to a ketone under aerobic conditions. Use antioxidants (e.g., BHT) or Schlenk techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
